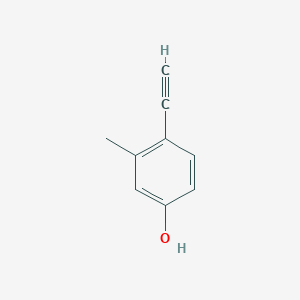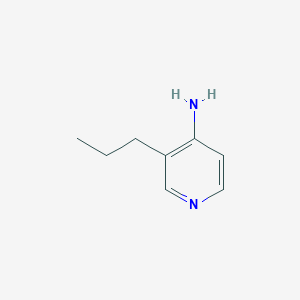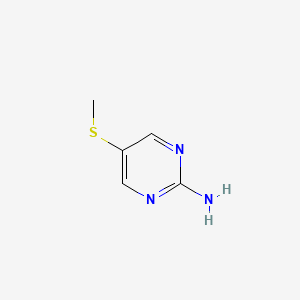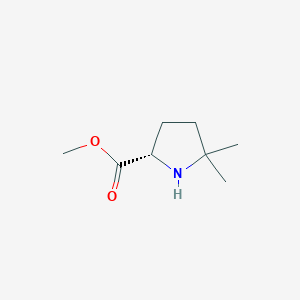
4-Amino-5-formyl-2,6-dioxo-1H,3H-pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-5-formyl-2,6-dioxo-1H,3H-pyrimidine: is a heterocyclic organic compound with the molecular formula C5H5N3O3. This compound is characterized by a pyrimidine ring structure substituted with an aldehyde group at the 5-position and an amino group at the 4-position. It is a derivative of pyrimidine, which is a fundamental structure in many biological molecules, including nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-formyl-2,6-dioxo-1H,3H-pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-2,6-dioxo-1,2,5,6-tetrahydropyrimidine with formylating agents to introduce the aldehyde group at the 5-position.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product in a pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 4-Amino-5-formyl-2,6-dioxo-1H,3H-pyrimidine can undergo oxidation to form carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the construction of heterocyclic compounds with potential pharmaceutical applications.
Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: In medicinal chemistry, it is explored for its potential as a lead compound in drug discovery and development. Its derivatives are investigated for their therapeutic potential in treating various diseases.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-5-formyl-2,6-dioxo-1H,3H-pyrimidine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymatic activities, depending on its structure and the nature of the target enzyme. The pathways involved may include inhibition of nucleic acid synthesis or disruption of cellular metabolic processes .
Comparison with Similar Compounds
- 5-Pyrimidinecarboxaldehyde, 6-amino-1,2,3,4-tetrahydro-2,4-dioxo-
- 4-Pyrimidinecarboxylic acid, 5-amino-1,2,3,6-tetrahydro-2,6-dioxo-
Comparison:
- 5-Pyrimidinecarboxaldehyde, 6-amino-1,2,3,4-tetrahydro-2,4-dioxo- differs in the position of the amino group and the oxidation state of the ring, which can influence its reactivity and biological activity .
- 4-Pyrimidinecarboxylic acid, 5-amino-1,2,3,6-tetrahydro-2,6-dioxo- has a carboxylic acid group instead of an aldehyde group, affecting its chemical properties and potential applications .
The uniqueness of 4-Amino-5-formyl-2,6-dioxo-1H,3H-pyrimidine lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications in scientific research and industry.
Properties
CAS No. |
61923-44-2 |
|---|---|
Molecular Formula |
C5H5N3O3 |
Molecular Weight |
155.11 g/mol |
IUPAC Name |
4-amino-2,6-dioxo-5H-pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C5H5N3O3/c6-3-2(1-9)4(10)8-5(11)7-3/h1-2H,(H3,6,7,8,10,11) |
InChI Key |
ZLMVVMIFXLHKSX-UHFFFAOYSA-N |
SMILES |
C(=O)C1C(=NC(=O)NC1=O)N |
Canonical SMILES |
C(=O)C1C(=NC(=O)NC1=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B1500419.png)










![Furo[3,2-b]pyridin-6-ylmethanol](/img/structure/B1500444.png)


